molecular formula C13H8FNO2 B15182012 Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro- CAS No. 109790-32-1

Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro-

Katalognummer: B15182012
CAS-Nummer: 109790-32-1
Molekulargewicht: 229.21 g/mol
InChI-Schlüssel: MYZOFOAXNCQMSP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro- is a chemical compound belonging to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. The addition of a fluorine atom at the 3-position can significantly alter the compound’s chemical properties and biological activity.

Eigenschaften

CAS-Nummer

109790-32-1

Molekularformel

C13H8FNO2

Molekulargewicht

229.21 g/mol

IUPAC-Name

9-fluoro-5H-benzo[b][1,4]benzoxazepin-6-one

InChI

InChI=1S/C13H8FNO2/c14-8-5-6-9-12(7-8)17-11-4-2-1-3-10(11)15-13(9)16/h1-7H,(H,15,16)

InChI-Schlüssel

MYZOFOAXNCQMSP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=C(C=C3)F

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro- typically involves the following steps:

    Formation of the Oxazepine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as ortho-aminophenols and ortho-hydroxybenzamides.

    Fluorination: Introduction of the fluorine atom at the 3-position can be done using fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen functionalities, while reduction may produce reduced forms of the compound.

Wissenschaftliche Forschungsanwendungen

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Can act as ligands in catalytic reactions.

Biology

    Biological Activity: Potential use in studying biological pathways and interactions due to its unique structure.

Medicine

    Pharmaceuticals: May serve as a lead compound for the development of new drugs, particularly those targeting neurological conditions.

Industry

    Material Science:

Wirkmechanismus

The mechanism of action of Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 3-fluoro- involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets would require detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dibenz(b,f)(1,4)oxazepin-11(10H)-one: The non-fluorinated analog.

    Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 2-fluoro-: Fluorinated at a different position.

    Dibenz(b,f)(1,4)oxazepin-11(10H)-one, 4-fluoro-: Another positional isomer.

Uniqueness

The presence of the fluorine atom at the 3-position can significantly alter the compound’s chemical reactivity and biological activity compared to its non-fluorinated and differently fluorinated analogs. This makes it a unique compound with potentially distinct applications and properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.